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Introduction

Sodium fluorescein angiography (FA) is a cornerstone in vivo imaging technique utilized in
preclinical ophthalmic research to visualize the retinal and choroidal vasculature. This method
is instrumental for studying vascular pathologies, assessing the efficacy of novel therapeutics,
and monitoring disease progression in rodent models of ocular diseases such as age-related
macular degeneration (AMD) and diabetic retinopathy. FA allows for the non-invasive,
longitudinal assessment of vascular integrity, leakage, and neovascularization within the same
animal, thereby reducing inter-animal variability and the number of animals required for a study.
[1] The procedure involves the intravenous or intraperitoneal injection of sodium fluorescein
dye, followed by imaging of the fundus with a specialized camera equipped with excitation and

barrier filters.
Core Principles

Sodium fluorescein, a fluorescent dye, is administered systemically and travels through the
bloodstream. When excited by blue light (approximately 488 nm), it emits a yellow-green light
(approximately 525 nm) that is captured by a fundus camera.[2] In a healthy retinal
vasculature, the tight junctions of the retinal pigment epithelium (RPE) and retinal endothelial
cells prevent the leakage of fluorescein. However, in pathological conditions such as choroidal
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neovascularization (CNV), these barriers break down, leading to dye leakage into the
surrounding tissues, which appears as hyperfluorescence in the angiograms.[1] This leakage is
a key indicator of vascular permeability and disease activity.

Experimental Protocols

A critical aspect of successful fluorescein angiography is the standardization of the protocol to
ensure reproducibility and comparability of results across different studies and research
groups. The following sections provide detailed methodologies for performing FA in rodent
models.

Animal Preparation

o Anesthesia: Anesthetize the rodent using an appropriate method. A commonly used
anesthetic is a mixture of ketamine and xylazine administered via intraperitoneal (IP)
injection.[3] The specific dosage should be calculated based on the animal's body weight.

» Pupil Dilation: Dilate the pupils of the animal by applying a drop of 1% tropicamide and/or
10% phenylephrine hydrochloride to the cornea.[3][4] Allow sufficient time for the pupils to
fully dilate before proceeding with imaging.

o Corneal Hydration: Apply a drop of 2% methylcellulose gel or other suitable ophthalmic
lubricant to the cornea to maintain its clarity and prevent drying during the imaging
procedure.[3]

Fluorescein Dye Administration

The route of administration and the concentration of sodium fluorescein can influence the
quality and interpretation of the angiograms.[1] Intravenous injection provides a more rapid and
distinct vascular filling, while intraperitoneal injection is technically easier to perform.

Table 1: Sodium Fluorescein Dosing and Administration
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Administration Dye Dosage/Volum

Rodent Model . Reference
Route Concentration e
Intraperitoneal

Mouse 2.5% 0.1 mL [2]
(IP)
Intraperitoneal 5 uL/g bod

Mouse P 10% ll J Y [3]
(1P weight
Intraperitoneal 30 pg/gm of

Mouse P 10% HO'9 ) [4]
(IP) body weight
Intravenous (1V) -

Rat o 10% 0.1 mL [2]
Tail Vein
Intravenous (1V) -

Rat ) - 5 mg/kg [5]
Jugular Vein

Rat Intravenous (1V) 1% 200 pl/kg [6]

Fundus Imaging

» Positioning: Place the anesthetized animal on the imaging platform of a rodent-specific
fundus camera system (e.g., Micron Ill, Micron IV, Spectralis HRA).[1][4]

e Focusing: Gently bring the fundus camera lens into contact with the lubricated cornea.[3]
Adjust the alignment to center the optic nerve head in the field of view.

¢ Image Acquisition: Capture a baseline, pre-injection image of the fundus. After dye
administration, acquire a series of images at different time points to visualize the arterial,
arteriovenous, and late phases of fluorescein circulation. Typical imaging time points include
1, 3, 5, and 10 minutes post-injection.[3] It is crucial to complete imaging within 10 minutes
as the dye may become too diffuse afterward.[3]

Data Analysis and Interpretation

The analysis of fluorescein angiograms can be both qualitative and quantitative.

o Qualitative Analysis: This involves the subjective grading of angiograms based on the
presence, extent, and pattern of hyperfluorescence (leakage) or hypofluorescence (vascular
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filling defects).

o Quantitative Analysis: This provides objective measurements of vascular leakage and lesion

size. Common software packages can be used to manually or automatically outline the area

of hyperfluorescence.[1] The total fluorescence intensity within the lesion can also be

measured and normalized to the background fluorescence.[1] In models of CNV, the lesion

area is often normalized against the area of the optic nerve head for standardization.[1]

Table 2: Key Parameters for Quantitative Analysis

Parameter Description Common Units
The total area of

Lesion Area hyperfluorescence indicative of ~ pum?2, pixels
vascular leakage.
Lesion area normalized to a
stable anatomical landmark,

Normalized Lesion Area such as the optic nerve head, Ratio

to account for variations in

image maghnification.

Fluorescence Intensity

The brightness of the

fluorescein signal within the

Arbitrary fluorescence units

lesion, reflecting the amount of ~ (AFU)
dye leakage.
The fluorescence intensity of

Net Fluorescence Intensity the lesion corrected for AFU

background fluorescence.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the sodium fluorescein angiography

protocol for rodent models.
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Caption: Workflow for Sodium Fluorescein Angiography in Rodents.

Signaling Pathway Visualization (Hypothetical
Example for CNV)

In the context of CNV, a primary driver of vascular leakage is Vascular Endothelial Growth
Factor (VEGF). The following diagram illustrates a simplified signaling pathway that can be
investigated using fluorescein angiography.
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Caption: Simplified VEGF Signaling Pathway in Choroidal Neovascularization.
Conclusion

Sodium fluorescein angiography remains a vital tool in preclinical ophthalmic research,
providing valuable insights into the pathophysiology of retinal and choroidal vascular diseases.
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Adherence to standardized protocols for animal preparation, dye administration, imaging, and
data analysis is paramount for obtaining reliable and reproducible results. The quantitative data
derived from FA, such as lesion area and fluorescence intensity, serve as critical endpoints for
evaluating the efficacy of potential therapeutic interventions in rodent models.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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